N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride
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Overview
Description
N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as building blocks for various drugs. This compound, in particular, is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methylbenzyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: A simpler analog without the benzyl substitution.
2-Methylbenzylamine: Lacks the piperidine ring structure.
N-Benzylpiperidine: Similar structure but without the methyl substitution on the benzyl group.
Uniqueness
N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a methyl group on the nitrogen atom and a 2-methylbenzyl substituent, suggests potential biological activities relevant to pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit heat shock protein 70 (HSP70), a protein known for its role in tumor survival and chemoresistance. By disrupting HSP70 function, the compound could enhance the efficacy of chemotherapeutic agents against drug-resistant tumors.
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It shows promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-Methylpiperidine | C7H17N | Lacks aromatic substitution |
2-Methylbenzylamine | C9H13N | No piperidine ring structure |
N-Benzylpiperidine | C13H17N | Lacks methyl substitution on nitrogen |
The presence of both a methyl group on the nitrogen and a 2-methylbenzyl group distinguishes this compound from these compounds, contributing to its unique biological activity and potential applications in drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study examining the inhibition of HSP70 demonstrated that treatment with this compound resulted in decreased cell viability in cancer cell lines resistant to standard therapies. The findings suggest a potential role for this compound in overcoming drug resistance.
- Antimicrobial Evaluation : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for new antibiotic development.
Properties
IUPAC Name |
N-methyl-1-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-6-3-4-7-13(12)10-16-9-5-8-14(11-16)15-2;/h3-4,6-7,14-15H,5,8-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIUHVSXNSUEQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.